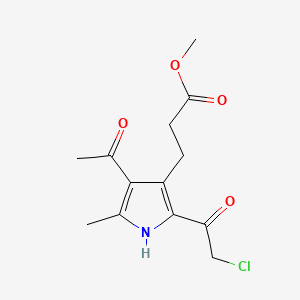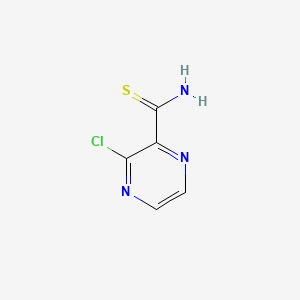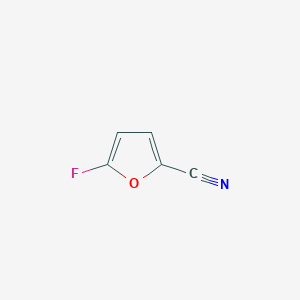
5-Fluorofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorofuran-2-carbonitrile is a chemical compound with the molecular formula C5H2FNO and a molecular weight of 111.08 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a fluorine atom and a nitrile group attached to the furan ring
Preparation Methods
The synthesis of 5-Fluorofuran-2-carbonitrile typically involves the fluorination of furan derivatives. . Industrial production methods may involve catalytic processes to enhance yield and selectivity, although specific industrial methods are not widely documented.
Chemical Reactions Analysis
5-Fluorofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives with additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different furan derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluorofuran-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Fluorofuran-2-carbonitrile involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The nitrile group can interact with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. These interactions are crucial for its applications in synthesis and potential biological activities.
Comparison with Similar Compounds
5-Fluorofuran-2-carbonitrile can be compared with other furan derivatives such as:
5-Hydroxymethylfurfural (HMF): Unlike this compound, HMF contains a hydroxymethyl group and is primarily used in the production of bio-based chemicals.
Furfural: This compound has an aldehyde group and is used as a precursor for various furan-based chemicals.
2,5-Furandicarboxylic acid (FDCA): FDCA is a dicarboxylic acid derivative of furan and is used in the production of bio-based polymers
Properties
Molecular Formula |
C5H2FNO |
|---|---|
Molecular Weight |
111.07 g/mol |
IUPAC Name |
5-fluorofuran-2-carbonitrile |
InChI |
InChI=1S/C5H2FNO/c6-5-2-1-4(3-7)8-5/h1-2H |
InChI Key |
XAPQRXGCQPTTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


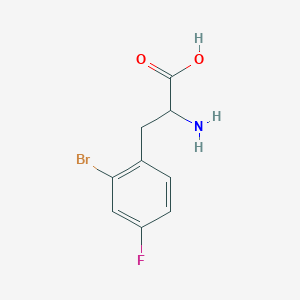
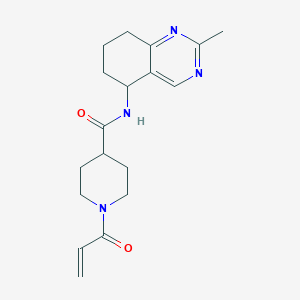
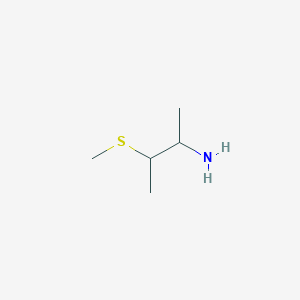
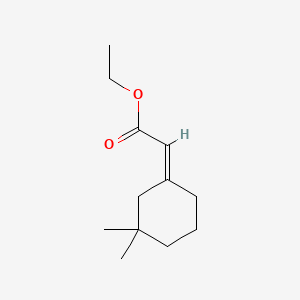
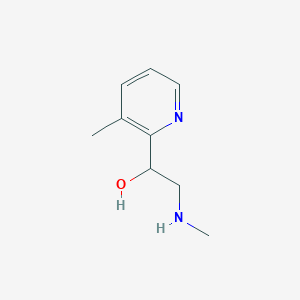
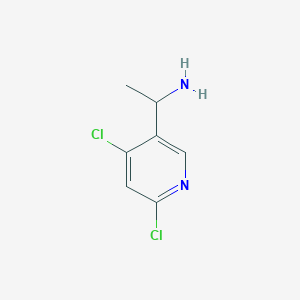
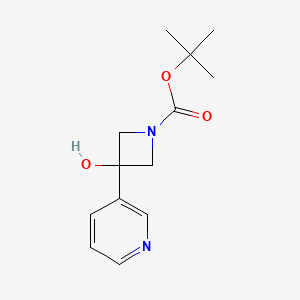
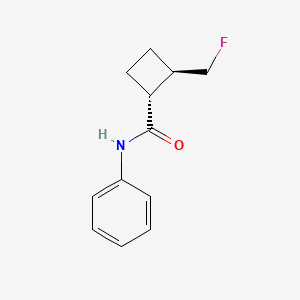
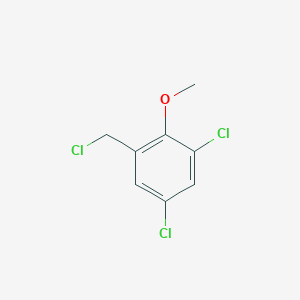
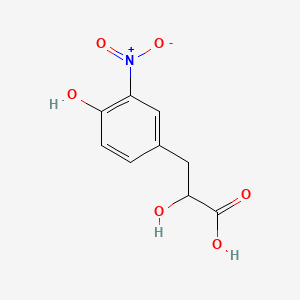
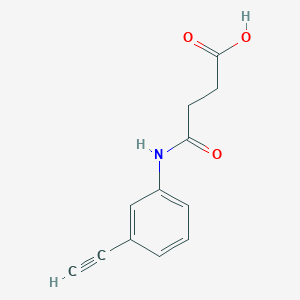
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
